Process Yield Advantage Over Hydroxylated Cyclopenta[d]pyrimidine Precursors
In the patent‑exemplified convergent synthesis of ipatasertib, the use of CAS 2197891-73-7 as the cyclopentane‑containing fragment avoids the need for a late‑stage hydroxylation and chiral separation that is required when the earlier hydroxylated cyclopenta[d]pyrimidine intermediate (described in WO 2008/006040) is employed. The process described in US 10,858,324 achieves an overall yield of 72% for the coupling step when CAS 2197891-73-7 is used (Example 1), whereas the corresponding literature baseline for the hydroxylated route reports a typical coupling yield of 50‑55% after chiral chromatography [1][2]. This yield differential is critical for procurement planning, as it translates directly to lower Cost‑of‑Goods per mole of final API.
| Evidence Dimension | Isolated yield of the convergent coupling step en route to ipatasertib |
|---|---|
| Target Compound Data | 72% isolated yield (US 10,858,324, Example 1) |
| Comparator Or Baseline | Hydroxylated cyclopenta[d]pyrimidine intermediate route: 50‑55% after chiral chromatography (WO 2008/006040, Example 14) |
| Quantified Difference | Absolute yield improvement of 17‑22 percentage points |
| Conditions | Multikilogram scale, coupling with (S)-2-(4-chlorophenyl)-1-(piperazin-1-yl)ethanone component under basic conditions; chiral purity of target compound >99% ee. |
Why This Matters
Higher coupling yield directly reduces the quantity of this intermediate needed per kilogram of API, lowering procurement volume and total cost for CDMO or internal process chemistry groups.
- [1] Genentech, Inc. & F. Hoffmann‑La Roche AG. Processes for the preparation of pyrimidinylcyclopentane compounds. US Patent 10,858,324 B2, issued December 8, 2020. View Source
- [2] Array Biopharma Inc. & Genentech, Inc. Hydroxylated and methoxylated cyclopenta[d]pyrimidines as AKT protein kinase inhibitors. International Patent Application WO 2008/006040 A1, filed July 5, 2007. View Source
